4-chloro-1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole
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Overview
Description
4-chloro-1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is an organic compound with a complex structure that includes a pyrazole ring substituted with chlorine, isopropyl, and trifluoroethoxy groups
Preparation Methods
The synthesis of 4-chloro-1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole typically involves multiple steps. One common synthetic route includes the reaction of 4-chloropyrazole with isopropyl bromide to introduce the isopropyl group. This is followed by the reaction with 2,2,2-trifluoroethanol in the presence of a base to form the trifluoroethoxy group. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like potassium carbonate .
Chemical Reactions Analysis
4-chloro-1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Scientific Research Applications
4-chloro-1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The exact mechanism of action of 4-chloro-1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the detailed mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
4-chloro-1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole can be compared with other pyrazole derivatives such as:
4-chloro-1-isopropyl-3-methyl-1H-pyrazole: Lacks the trifluoroethoxy group, resulting in different chemical properties and reactivity.
4-chloro-1-isopropyl-3-ethoxy-1H-pyrazole: Contains an ethoxy group instead of a trifluoroethoxy group, leading to variations in its biological activity and industrial applications.
This compound’s unique combination of substituents makes it distinct from other pyrazole derivatives, contributing to its specific chemical and biological properties.
Properties
IUPAC Name |
4-chloro-1-propan-2-yl-3-(2,2,2-trifluoroethoxymethyl)pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClF3N2O/c1-6(2)15-3-7(10)8(14-15)4-16-5-9(11,12)13/h3,6H,4-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEHBLLSLNFODZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)COCC(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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